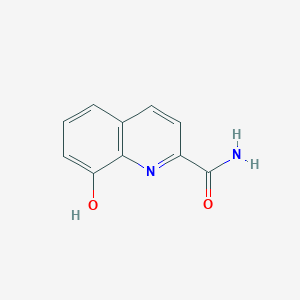

8-Hydroxyquinoline-2-carboxamide

説明

BenchChem offers high-quality 8-Hydroxyquinoline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Hydroxyquinoline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

8-hydroxyquinoline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-10(14)7-5-4-6-2-1-3-8(13)9(6)12-7/h1-5,13H,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLPADBAAMHWQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50385314 | |

| Record name | 8-hydroxyquinoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6759-79-1 | |

| Record name | 2-Quinolinecarboxamide, 8-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6759-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-hydroxyquinoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

8-Hydroxyquinoline-2-carboxamide chemical structure and properties

Structure, Synthesis, and Chelation Properties

Executive Summary

8-Hydroxyquinoline-2-carboxamide (CAS 6759-79-1) is a tridentate chelating scaffold derived from the privileged 8-hydroxyquinoline (8-HQ) pharmacophore. Unlike its parent compound, which acts primarily as a bidentate (

Chemical Identity & Physicochemical Properties[1][2][3][4]

The molecule consists of a quinoline ring substituted with a hydroxyl group at position 8 and a carboxamide group at position 2.[1][2][3][4][5][6][7][8] This substitution pattern creates a "chelating pocket" capable of high-affinity metal sequestration.

Structural Specifications

| Property | Data |

| IUPAC Name | 8-Hydroxyquinoline-2-carboxamide |

| CAS Number | 6759-79-1 |

| Molecular Formula | |

| Molecular Weight | 188.18 g/mol |

| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors |

| Topological Polar Surface Area | 76.2 Ų |

| pKa (Calculated) |

Tautomerism and Ionization

In solution, 8-hydroxyquinoline-2-carboxamide exists in equilibrium between its neutral phenolic form and a zwitterionic form (proton transfer from OH to Ring-N), though the electron-withdrawing carboxamide group at C2 decreases the basicity of the ring nitrogen compared to unsubstituted 8-HQ, stabilizing the neutral form.

Synthesis Protocols

The synthesis of 8-hydroxyquinoline-2-carboxamide is typically achieved via the modification of 8-hydroxyquinoline-2-carboxylic acid (8-HQA). Two primary pathways are established: direct amide coupling and ester aminolysis.

Pathway A: Direct Amide Coupling (PyBOP Method)

This method is preferred for high-yield synthesis on a laboratory scale, avoiding harsh conditions that might degrade the sensitive phenolic moiety.

Reagents:

-

Precursor: 8-Hydroxyquinoline-2-carboxylic acid (8-HQA)[9]

-

Coupling Agent: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

-

Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (

) -

Amine Source: Ammonium chloride (

) or aqueous Ammonia ( -

Solvent: DMF or

Protocol:

-

Activation: Dissolve 8-HQA (1.0 eq) in dry DMF under

atmosphere. Add DIPEA (2.5 eq) and PyBOP (1.2 eq). Stir at room temperature for 30 minutes to form the active ester. -

Coupling: Add ammonium chloride (2.0 eq) or dropwise addition of aqueous ammonia.

-

Reaction: Stir at room temperature for 12–16 hours. Monitor via TLC (

:MeOH 9:1). -

Workup: Dilute reaction mixture with water. The product often precipitates. If not, extract with ethyl acetate, wash with brine, dry over

, and concentrate. -

Purification: Recrystallize from ethanol or purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Pathway B: Ester Aminolysis

A classic organic route suitable for scale-up.

Protocol:

-

Esterification: Reflux 8-HQA in methanol with catalytic

for 6 hours to yield Methyl 8-hydroxyquinoline-2-carboxylate. -

Aminolysis: Dissolve the methyl ester in methanol saturated with ammonia gas (or use 7N

in MeOH). -

Reaction: Seal in a pressure tube and heat to 60°C for 24 hours.

-

Isolation: Cool to precipitate the carboxamide. Filter and wash with cold methanol.

Coordination Chemistry & Chelation Mode

The 2-carboxamide derivative is a potent metallophore. While 8-HQ binds metals via a bidentate (

Binding Topology

-

Donor Atoms: Phenolic Oxygen (

), Quinoline Nitrogen ( -

Geometry: Forms two fused five-membered chelate rings upon metal binding.

-

Metal Selectivity: High affinity for

,

Stability Considerations

The amide oxygen is a neutral donor, unlike the carboxylate in 8-HQA. Consequently, the carboxamide complex is generally neutral or cationic depending on the metal oxidation state, whereas 8-HQA complexes are often anionic. This alters membrane permeability, making the carboxamide complexes more lipophilic and potentially more bioavailable.

Biological Applications & Activity[1][2][4][5][8][9][10][11][15]

Kinase Inhibition (Fragment-Based Discovery)

8-Hydroxyquinoline-2-carboxamide has been identified as a privileged fragment for kinase inhibition.

-

Target: Pim-1 Kinase (Proto-oncogene serine/threonine-protein kinase).

-

Mechanism: X-ray crystallography (PDB Code: 3VBV ) reveals the molecule binds in the ATP-binding pocket. The quinoline nitrogen and phenolic hydroxyl form critical hydrogen bonds with the hinge region of the kinase, while the carboxamide group extends into the solvent-exposed region, offering a vector for further chemical elaboration.

-

Potency: As a fragment, it exhibits micromolar affinity (

), serving as a starting point for "growing" high-affinity inhibitors.

Antimicrobial Properties

Unlike its halogenated or alkylated derivatives (e.g., Clioquinol), the unsubstituted 8-hydroxyquinoline-2-carboxamide displays low to negligible antimicrobial activity against standard strains like S. aureus or P. aeruginosa.

-

Insight: This lack of toxicity makes it an ideal inert scaffold for constructing larger metallophores or siderophore mimics (e.g., tripodal chelators) where the cytotoxicity of the free ligand is undesirable.

Metallophores

The carboxamide unit is frequently used as the binding moiety in synthetic siderophores. For example, three carboxamide units linked to a central cyclohexane scaffold form a hexadentate ligand capable of sequestering iron with stability constants rivaling natural enterobactin.[10]

References

-

Pim-1 Kinase Crystal Structure (PDB 3VBV)

-

Synthesis & Antiviral Activity of Derivatives

-

Chemical Structure & Identifiers

-

Biological Activity Screening

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Evaluation of Thiazinoquinones as Anti-Protozoal Agents [mdpi.com]

- 3. US5021567A - 8-hydroxyquinoline chelating agents - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. iris.cnr.it [iris.cnr.it]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. WO2004007461A1 - 8-hydroxy quinoline derivatives - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 8-羟基喹啉-2-羧酸 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

Pharmacological Modulation via 8-Hydroxyquinoline-2-Carboxamide Derivatives: A Technical Whitepaper

Executive Summary & Scaffold Rationale

As drug development professionals, we constantly seek "privileged structures"—molecular frameworks capable of binding diverse biological targets with high affinity. The 8-hydroxyquinoline (8-HQ) scaffold is a premier example, classically known for its metal-chelating properties. However, the specific functionalization to 8-hydroxyquinoline-2-carboxamide derivatives introduces a paradigm shift in target selectivity. By installing a carboxamide group at the C2 position, we fundamentally alter the steric bulk, electronic distribution, and hydrogen-bonding capacity of the molecule. This modification not only fine-tunes the pKa of the quinolinium nitrogen and the C8-hydroxyl group but also dictates the lipophilicity (log P), enabling precise engagement with metalloenzymes, photosynthetic protein complexes, and multidrug-resistant (MDR) efflux pumps.

Mechanistic Causality: Target Engagement & Metal Chelation

To understand the biological activity of these derivatives, we must analyze the causality of their molecular interactions. The core mechanism relies on the bidentate {N,O} donor set, which tightly chelates divalent metal ions (Zn²⁺, Cu²⁺, Fe²⁺).

Pathogen Virulence: Zmp1 Inhibition in Mycobacterium tuberculosis

In M. tuberculosis, the zinc-dependent metalloprotease Zmp1 is a critical virulence factor that prevents phagosome maturation, allowing the bacteria to survive within host macrophages. 8-HQ-2-carboxamide derivatives act as potent Zmp1 inhibitors. The causality of their efficacy is two-fold:

-

Catalytic Arrest: The 8-HQ core chelates the catalytic Zn²⁺ ion in the Zmp1 active site, displacing the nucleophilic water molecule required for peptide bond cleavage.

-

Orientational Specificity: The 2-carboxamide moiety is not merely a linker; it actively participates in hydrogen bonding with specific residues (e.g., Arg628). This interaction anchors the molecule, directing hydrophobic pendant groups into the enzyme's large S1' substrate-binding pocket. Isosteric replacement of the carboxamide oxygen with a methylene group abolishes this interaction, resulting in a dramatic loss of inhibitory potency 1.

Diagram 1: Mechanistic pathway of Zmp1 inhibition by 8-HQ-2-carboxamides in M. tuberculosis.

Agricultural Applications: Photosystem II (PS II) Inhibition

Beyond human pathogens, ring-substituted 8-hydroxyquinoline-2-carboxanilides exhibit profound herbicidal activity. They function as non-competitive inhibitors of photosynthetic electron transport (PET). These compounds bind reversibly to the D1 and D2 proteins on the donor side of PS II. The electron-withdrawing effects of halogen substituents (e.g., 3-fluoro or 3-trifluoromethyl groups) on the anilide ring optimize the electronic Hammett's σ parameters, facilitating deep penetration into the thylakoid membrane and disrupting the oxidation of water 2.

Quantitative Activity Profiles

To facilitate cross-disciplinary comparison, the biological efficacy of key 8-HQ-2-carboxamide derivatives across different therapeutic and agricultural targets is summarized below.

| Compound Derivative | Target / Disease Model | Primary Biological Activity | Key Metric |

| N-Methoxy-8-HQ-2-carboxamide | M. tuberculosis (Zmp1) | Metalloprotease Inhibition | IC₅₀ = Sub-micromolar range 1 |

| N-(3-Fluorophenyl)-8-HQ-2-carboxamide | Spinach Chloroplasts (PS II) | PET Inhibition | IC₅₀ = 2.3 µmol/L 2 |

| N-(3,4-Dichlorophenyl)-8-HQ-2-carboxamide | MDR Cancer Cells (MES-SA/Dx5) | Cytotoxicity / Efflux Bypass | IC₅₀ = 31.2 µM 3 |

| Melatonin-8-HQ Hybrids | Alzheimer's Disease Models | Antioxidant / Metal Chelation | High ORAC Value 4 |

Validated Experimental Workflows

As application scientists, we rely on robust, self-validating protocols to ensure data integrity. The following methodologies are engineered to provide internal controls and definitive readouts of target engagement.

Enzymatic Inhibition Assay (Zmp1)

This protocol utilizes Fluorescence Resonance Energy Transfer (FRET) to measure Zmp1 activity. The self-validating nature of this assay lies in the substrate design: the fluorophore (Mca) and quencher (Dpa) are separated only upon specific enzymatic cleavage, ensuring that background fluorescence remains near zero unless active Zmp1 is present.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, and 0.05% Brij-35. Rationale: Brij-35 prevents non-specific aggregation of the hydrophobic 8-HQ derivatives.

-

Enzyme Activation: Pre-incubate recombinant Zmp1 (10 nM final concentration) with varying concentrations of the 8-HQ-2-carboxamide derivative (0.1 µM to 100 µM) in the assay buffer for 30 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding 10 µM of the fluorogenic substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

-

Kinetic Readout: Monitor fluorescence continuously for 60 minutes using a microplate reader (λex = 328 nm, λem = 393 nm).

-

Data Analysis: Calculate initial velocities (v₀) from the linear portion of the progress curves. Determine the IC₅₀ using a four-parameter logistic non-linear regression model.

Photosynthetic Electron Transport (PET) Inhibition Assay

To evaluate herbicidal potential, we measure the quenching of intrinsic aromatic amino acid fluorescence in spinach chloroplasts. This label-free biophysical technique directly correlates structural binding at the D1/D2 proteins with functional PET inhibition 2.

Step-by-Step Methodology:

-

Chloroplast Isolation: Homogenize fresh spinach leaves (Spinacia oleracea L.) in a sucrose-phosphate buffer. Centrifuge at 3,000 × g to isolate intact thylakoid membranes.

-

Standardization: Resuspend the pellet and adjust the chlorophyll concentration to exactly 30 mg/L to ensure uniform optical density across all test wells.

-

Compound Incubation: Add the 8-HQ-2-carboxanilide derivatives (dissolved in DMSO, final DMSO concentration < 1%) to the chloroplast suspension. Include DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea) as a positive control. Incubate in the dark for 10 minutes.

-

Fluorescence Measurement: Excite the samples at λex = 275 nm and record the emission spectra of aromatic amino acids. Rationale: Binding of the inhibitor to the PS II complex alters the local microenvironment, quenching the intrinsic fluorescence of nearby tryptophan and tyrosine residues.

-

Validation: Plot the decrease in fluorescence intensity against the logarithmic compound concentration to derive the IC₅₀.

Diagram 2: Step-by-step workflow for the Photosynthetic Electron Transport (PET) inhibition assay.

Structure-Activity Relationship (SAR) Dynamics

The biological efficacy of 8-HQ-2-carboxamides is not static; it is highly sensitive to the physicochemical environment. For instance, in multidrug-resistant (MDR) cancer targeting, metal chelation is a necessary but insufficient prerequisite for selective toxicity 3. The introduction of electron-withdrawing groups (e.g., chloro-substituents) decreases the pKa of both the hydroxyl group and the quinolinium nitrogen. In the slightly acidic tumor microenvironment, these tailored derivatives exist predominantly in their neutral, zwitterionic form, allowing them to bypass ATP-binding cassette (ABC) efflux transporters and accumulate selectively within resistant cells.

Similarly, in neurodegenerative models (e.g., Alzheimer's disease), hybridizing the 8-HQ-2-carboxamide core with melatonin derivatives yields compounds that not only chelate aberrant metals but also exhibit high Oxygen Radical Absorbance Capacity (ORAC), neutralizing the oxidative stress cascade triggered by metal-protein misfolding 4.

References

-

Preparation and Herbicidal Activity of Halogenated 8-Hydroxyquinoline-2-carboxanilides Source: ResearchGate (Molecules) URL:[Link]

-

Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer Source: ACS Publications URL:[Link]

-

Development of potent inhibitors of the Mycobacterium tuberculosis virulence factor Zmp1 and evaluation of their effect Source: University of Pisa (unipi.it) / Chemistry - A European Journal URL:[Link]

-

Discovery of novel melatonin–mydroxyquinoline hybrids as multitarget strategies for Alzheimer's disease therapy Source: National Institutes of Health (PMC) / Frontiers in Chemistry URL:[Link]

Sources

8-Hydroxyquinoline-2-carboxamide CAS number and molecular weight

Core Identity & Physicochemical Profile[1]

Executive Summary 8-Hydroxyquinoline-2-carboxamide is a bidentate/tridentate chelating scaffold derived from the privileged 8-hydroxyquinoline (8-HQ) pharmacophore. Distinguished by the addition of a carboxamide group at the C2 position, this compound exhibits enhanced metal-binding affinity and altered solubility profiles compared to its parent molecule. It serves as a critical intermediate in the synthesis of metalloprotease inhibitors, neuroprotective agents, and fluorescent metal sensors.

| Property | Data Specification |

| CAS Number | 6759-79-1 |

| Molecular Weight | 188.18 g/mol |

| Molecular Formula | |

| IUPAC Name | 8-hydroxyquinoline-2-carboxamide |

| SMILES | NC(=O)c1ccc2cccc(O)c2n1 |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water; pH-dependent solubility due to amphoteric nature.[1][2] |

| pKa Values | ~9.8 (Phenolic -OH), ~3.0 (Quinoline N) (Predicted based on 8-HQ scaffold) |

Structural Analysis & Chelation Mechanics

The "Chelation Claw" Mechanism

The biological and chemical utility of 8-hydroxyquinoline-2-carboxamide is defined by its coordination geometry. Unlike the parent 8-HQ, which acts strictly as a bidentate ligand (

-

Primary Binding Mode (Bidentate): Interaction via the pyridine nitrogen and the deprotonated phenolate oxygen. This forms a stable five-membered chelate ring, highly specific for divalent cations (

). -

Secondary Binding Mode (Tridentate Potential): In specific steric configurations, the carbonyl oxygen of the carboxamide group can participate in coordination, stabilizing higher oxidation states or larger ionic radii metals (e.g., lanthanides).

Graphviz Diagram: Coordination Logic The following diagram illustrates the structural logic and potential metal coordination pathways.

Caption: Logical flow of metal coordination. Solid lines represent the primary bidentate mode; dashed lines indicate auxiliary tridentate potential.

Synthesis Protocol (Self-Validating)

Context: Direct synthesis of the amide often proceeds from the carboxylic acid precursor (8-hydroxyquinoline-2-carboxylic acid, CAS 1571-30-8). The following protocol utilizes an acid chloride intermediate for high yield, avoiding the competitive side reactions common with direct thermal amidation.

Reagents:

-

Precursor: 8-Hydroxyquinoline-2-carboxylic acid (1.0 eq)

-

Chlorinating Agent: Thionyl chloride (

) or Oxalyl chloride -

Amine Source: Aqueous Ammonia (

) or Ammonia gas -

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Methodology:

-

Activation (Acid Chloride Formation):

-

Suspend 8-hydroxyquinoline-2-carboxylic acid in anhydrous DCM under inert atmosphere (

). -

Add catalytic DMF (2-3 drops) followed by dropwise addition of

(1.5 eq). -

Validation Check: Evolution of

and -

Reflux for 2 hours until gas evolution ceases. Evaporate solvent to yield the crude acid chloride (yellow solid).

-

-

Amidation:

-

Redissolve the crude acid chloride in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly bubble anhydrous ammonia gas through the solution OR add concentrated aqueous ammonia dropwise (if biphasic conditions are acceptable).

-

Mechanism:[3] Nucleophilic acyl substitution occurs. The solution will likely precipitate the amide due to lower solubility.

-

-

Purification:

-

Filter the resulting precipitate.

-

Wash with cold water (to remove ammonium chloride byproduct) and cold ethanol.

-

Recrystallize from Ethanol/DMF mixture.

-

Endpoint Verification: Check purity via HPLC or melting point (Target: >98%).

-

Graphviz Diagram: Synthesis Workflow

Caption: Step-wise synthetic pathway from the carboxylic acid precursor to the final amide product.

Biological & Research Applications

Metalloprotease Inhibition The 2-carboxamide derivative is frequently investigated as a fragment for inhibiting metalloenzymes. By chelating the catalytic zinc ion within the active site of enzymes like Matrix Metalloproteinases (MMPs), it prevents substrate hydrolysis.

-

Mechanism: The nitrogen and oxygen atoms displace the water molecule coordinated to the active site metal (

), rendering the enzyme catalytically inert.

Antiviral & Anticancer Research Recent studies have highlighted the utility of 8-HQ-2-carboxamide derivatives in drug discovery:

-

Influenza (H5N1): Substituted 2-carboxanilides (derivatives of the title compound) have shown growth inhibition by interfering with viral replication at early stages.[4]

-

Cytotoxicity: The compound acts as an ionophore, transporting copper (

) into cancer cells.[3] This accumulation triggers oxidative stress via the Fenton reaction, leading to selective apoptosis in tumor cells (e.g., A549, MCF7 lines).

References

-

PubChem. (n.d.).[1][5] 8-Hydroxyquinoline-2-carboxamide (CID 2831986).[1] National Library of Medicine. Retrieved from [Link]

-

Molecules. (2020).[4][6][7] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.[6] Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors. RSC Advances. Retrieved from [Link]

Sources

- 1. 8-Hydroxyquinoline-2-carboxamide | C10H8N2O2 | CID 2831986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6759-79-1 | 8-Hydroxyquinoline-2-carboxamide - AiFChem [aifchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CID 157120605 | C20H14N2O6 | CID 157120605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. research.uaeu.ac.ae [research.uaeu.ac.ae]

Metal Chelation Mechanism of 8-Hydroxyquinoline-2-Carboxamide: A Technical Guide

An In-Depth Technical Guide on the Metal Chelation Mechanism of 8-Hydroxyquinoline-2-Carboxamide.

Executive Summary

8-Hydroxyquinoline-2-carboxamide (8-HQC) represents a sophisticated evolution of the classic 8-hydroxyquinoline (8-HQ) chelator. By incorporating a carboxamide moiety at the C2 position, the ligand transforms from a bidentate (

This guide details the molecular mechanics of chelation, thermodynamic stability profiles, and validated experimental protocols for characterizing 8-HQC metal complexes.[1]

Molecular Architecture & Ligand Design

The chelation efficacy of 8-HQC is dictated by its electronic structure and pre-organized geometry. Unlike the parent 8-HQ, which forms a single five-membered ring, 8-HQC is designed to form two fused five-membered chelate rings upon metal binding.

Donor Atom Topology

The ligand presents a donor set capable of meridional coordination:

-

Phenolic Oxygen (

): A hard donor base (pKa -

Quinoline Nitrogen (

): An intermediate/borderline donor (pKa -

Amide Oxygen (

): The carbonyl oxygen of the carboxamide group acts as the third donor. While neutral amides are generally weak donors, the chelate effect (entropy) drives the coordination.

Coordination Modes

The specific coordination mode depends on solution pH and the Lewis acidity of the metal ion (

-

Mode A: Neutral Amide Coordination (Standard)

-

Stoichiometry: 1:1 (

) or 1:2 ( -

Geometry: Distorted Octahedral (for

). -

Mechanism: The amide coordinates via the Carbonyl Oxygen . This forms two stable 5-membered rings (

and -

Prevalence: Dominant at physiological pH (7.4) for divalent metals (

).

-

-

Mode B: Amidate Coordination (High pH/High Field)

-

Mechanism: Deprotonation of the amide nitrogen (

). -

Donor Set:

. -

Prevalence: Rare for this specific scaffold unless forced by specific geometrical constraints or very high pH (>10) with high-field metals like

or

-

Chelation Thermodynamics & Kinetics

Understanding the stability constants (

The Chelate Effect & Stability

The addition of the 2-carboxamide group enhances the "bite" of the ligand. However, the electron-withdrawing nature of the amide group lowers the basicity of the quinoline nitrogen compared to the parent 8-HQ, potentially modulating the overall stability.

Irving-Williams Series Compliance:

The stability of 8-HQC complexes follows the established order for high-spin divalent ions:

| Metal Ion | Est. Log K1 (ML) | Est. Log | Coordination Geometry |

| Cu(II) | ~11.5 - 12.5 | ~21.0 - 23.0 | Distorted Octahedral (Jahn-Teller) |

| Zn(II) | ~8.5 - 9.5 | ~17.0 - 18.0 | Distorted Octahedral |

| Ni(II) | ~9.0 - 10.0 | ~18.0 - 19.0 | Octahedral |

| Fe(III) | ~13.0 - 14.0 | ~25.0+ | Octahedral (High affinity) |

Note: Values are estimated based on 8-HQA and 8-HQ analog data [1, 3]. The carboxamide derivatives typically show slightly lower stability constants than the corresponding carboxylic acids due to the lower donor strength of

Mechanistic Pathway Visualization

The following diagram illustrates the stepwise chelation mechanism, highlighting the transition from the free ligand to the bis-chelated complex.

Caption: Stepwise chelation mechanism of 8-HQC. The formation of the 1:1 complex involves the simultaneous coordination of Phenolic O, Quinoline N, and Amide O, followed by the addition of a second ligand to saturate the coordination sphere.

Experimental Protocols

To validate the mechanism and stability of 8-HQC complexes, the following self-validating protocols are recommended.

Protocol A: Potentiometric Determination of Stability Constants

This is the "Gold Standard" for determining protonation and stability constants.

Reagents:

-

Ligand: 8-Hydroxyquinoline-2-carboxamide (

M). -

Metal Salt: High purity

or -

Solvent: 50% v/v Dioxane/Water (due to limited solubility of neutral ligand) or aqueous KCl (

M) if sulfonated derivatives are used. -

Base: Carbonate-free NaOH (

M).

Workflow:

-

Calibration: Calibrate glass electrode with standard buffers (pH 4.0, 7.0, 10.0) and determine

in the solvent mixture. -

Ligand Titration: Titrate the free ligand with NaOH to determine

(NH+) and -

Complex Titration: Titrate mixtures of Metal:Ligand at ratios of 1:1, 1:2, and 1:3.

-

Data Analysis: Use software like HYPERQUAD or BEST to fit the potentiometric curves and calculate

values.

Validation Check: The titration curve for the complex must show a significant pH drop compared to the free ligand curve, indicating proton displacement by the metal.

Protocol B: Job’s Method (Continuous Variation)

Used to determine the binding stoichiometry (1:1 vs 1:2) via UV-Vis spectroscopy.[2][3][4][5]

Steps:

-

Prepare equimolar solutions (

M) of Metal ( -

Prepare a series of samples with varying mole fractions (

to -

Measure Absorbance (

) at -

Plot

vs. Mole Fraction ( -

Result: A maximum at

indicates 1:1 stoichiometry; a maximum at

Experimental Workflow Diagram

Caption: Validated workflow for the thermodynamic characterization of 8-HQC metal complexes.

Biological & Pharmaceutical Implications[6][7][8][9][10][11][12]

Metalloprotease Inhibition

8-HQC derivatives are potent inhibitors of zinc-dependent metalloproteases (e.g., Matrix Metalloproteinases - MMPs). The tridentate "pincer" mechanism allows the ligand to strip the catalytic zinc ion from the enzyme active site or form a ternary complex that blocks substrate access.

ROS Modulation & Anticancer Activity

Copper complexes of 8-HQC often exhibit ionophore activity, transporting copper into cells.

-

Mechanism: Inside the cell, the complex may undergo reduction (

), generating Reactive Oxygen Species (ROS) via Fenton-like cycling, leading to apoptosis in cancer cells [2]. -

Selectivity: The carboxamide group modulates lipophilicity (

), allowing for fine-tuning of membrane permeability compared to the parent 8-HQ.

References

-

Di Stefano, C., et al. (2025). "Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations." ACS Omega.

-

Oliveri, V., & Vecchio, G. (2016). "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry.

-

García-Santos, I., et al. (2025).[2][6] "Structural and spectroscopic studies on some metal complexes of an 8-hydroxyquinoline derivative." ResearchGate.[1][2]

-

PubChem. (2025). "8-Hydroxyquinoline-2-carboxamide Compound Summary." National Library of Medicine.

-

Irving, H., & Williams, R. J. P. (1953). "The stability of transition-metal complexes." Journal of the Chemical Society.

Disclaimer: This guide is for research purposes only. All synthesis and handling of chemical substances should be performed by qualified personnel in a controlled laboratory environment.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scirp.org [scirp.org]

- 4. (PDF) Metal Complexes with 8-Hydroxyquinoline: Synthesis and <i>In Vitro</i> Antimicrobial Activity [academia.edu]

- 5. mdpi.com [mdpi.com]

- 6. Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Antiviral Potential of the 8-Hydroxyquinoline-2-Carboxamide Pharmacophore: A Technical Whitepaper

Executive Summary

In the landscape of antiviral drug discovery, identifying scaffolds that can bypass rapid viral mutation rates while maintaining host cell viability is a paramount challenge. The 8-hydroxyquinoline (8-HQ) nucleus has long been recognized as a "privileged structure" in medicinal chemistry. However, recent structural optimizations—specifically the introduction of a 2-carboxamide or 2-carboxanilide moiety—have dramatically amplified its antiviral efficacy.

As a Senior Application Scientist, I have observed that transitioning a raw hit into a viable lead requires a deep understanding of structure-activity relationships (SAR). The 8-HQ-2-carboxamide pharmacophore achieves broad-spectrum antiviral activity not through direct virucidal destruction, but by elegantly hijacking the viral replication machinery via metal ion chelation and early-stage lifecycle blockade. This whitepaper deconstructs the mechanistic causality, quantitative profiling, and self-validating experimental workflows required to harness this pharmacophore.

Mechanistic Causality: Disrupting the Viral Lifecycle

The antiviral potency of 8-HQ-2-carboxamide derivatives is driven by a dual-action mechanism that targets highly conserved viral processes, making it inherently resistant to mutational escape.

A. Metalloenzyme Inhibition via Bidentate Chelation

Viral replication relies heavily on metalloenzymes. For instance, the HIV-1 integrase and various viral RNA-dependent RNA polymerases (RdRp) require divalent cations (Mg²⁺, Mn²⁺, Zn²⁺) for catalytic activity. The 8-HQ scaffold acts as a potent bidentate ligand, coordinating these metal ions through its quinoline nitrogen and phenolate oxygen. The addition of the 2-carboxamide group introduces critical hydrogen-bonding constraints, anchoring the molecule deeply within the enzyme's active site and displacing native substrates 1.

B. Early-Stage Glycoprotein Accumulation Blockade

Beyond polymerase inhibition, 8-HQ-2-carboxamides exhibit profound effects on viral assembly. In flaviviruses such as Dengue Virus Serotype 2 (DENV2), highly lipophilic 2-carboxamide derivatives penetrate the host cell and impair the intracellular accumulation of the viral envelope glycoprotein. Because these compounds are not directly virucidal, they act at the earliest stages of infection, reducing the yield of infectious virions before they can bud from the host cell 2.

Fig 1. Mechanistic pathways of 8-HQ-2-carboxamides driving broad-spectrum antiviral efficacy.

Quantitative Structure-Activity Relationship (QSAR) Profiling

The therapeutic viability of any antiviral compound is dictated by its Selectivity Index (SI), calculated as the ratio of the half-maximal cytotoxic concentration to the half-maximal inhibitory concentration (

Table 1: In Vitro Antiviral Efficacy of Key 8-HQ-2-Carboxamide Derivatives

| Compound Derivative | Target Virus | Selectivity Index (SI) | Mechanistic Observation | ||

| 2-isobutyl-5,7-dichloro-8-HQ | DENV2 | 0.49 | 19.39 | 39.5 | High SI; robust glycoprotein reduction 3. |

| 2-isopropyl-5,7-dichloro-8-HQ | DENV2 | 3.03 | 16.06 | 5.30 | Moderate activity; structural bulk limits binding. |

| 8-Hydroxy-N-(3,4,5-trichlorophenyl)quinoline-2-carboxamide | Avian Influenza (H5N1) | 11.3 | >50.0 | >4.4 | Optimal virus growth inhibition . |

| N-(3-chloro-2-fluorophenyl)-8-HQ-2-carboxamide | Avian Influenza (H5N1) | 21.2 | >50.0 | >2.3 | Electron-withdrawing groups alter toxicity profile. |

Data synthesis indicates that branched alkyl chains (e.g., isobutyl) or heavily halogenated phenyl rings at the 2-carboxamide position yield the most favorable pharmacokinetic profiles.

Experimental Methodologies: A Self-Validating System

To isolate true antiviral efficacy from artifactual cytotoxicity, drug development protocols must be inherently self-validating. The following workflows detail the synthesis and biological screening of these compounds.

Fig 2. Standardized workflow from microwave-assisted synthesis to antiviral selectivity profiling.

Protocol A: Microwave-Assisted Synthesis of 8-HQ-2-Carboxanilides

Causality & Rationale: Traditional reflux condensation often leads to thermal degradation of the 8-HQ core. Microwave-assisted organic synthesis (MAOS) provides homogeneous heating, rapidly overcoming the activation energy barrier to form the amide bond, thereby maximizing yield and purity. Phosphorus trichloride (

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 mmol of 8-hydroxyquinoline-2-carboxylic acid in 5.0 mL of anhydrous pyridine in a microwave-safe reaction vial.

-

Coupling: Under an inert argon atmosphere, slowly add 1.1 mmol of the target substituted aniline (e.g., 3,4,5-trichloroaniline), followed by the dropwise addition of 0.5 mmol of

. -

Irradiation: Seal the vial and subject the mixture to microwave irradiation at 150 W and 110°C for exactly 15 minutes.

-

Quenching: Allow the vessel to cool to room temperature, then pour the mixture into 50 mL of ice-cold 1M HCl to precipitate the product and neutralize the pyridine.

-

Purification: Collect the crude precipitate via vacuum filtration. Recrystallize from absolute ethanol to yield the pure 8-HQ-2-carboxanilide (Expected yield: 65–80%).

Protocol B: Self-Validating Plaque Reduction & Cytotoxicity Assay

Causality & Rationale: A compound that simply kills the host cell will artificially appear to halt viral replication. By running a Plaque Reduction Assay (measuring infectious virion yield) in parallel with an MTT Cytotoxicity Assay (measuring host cell metabolic viability), we create a self-validating matrix to calculate the true Selectivity Index.

Step-by-Step Methodology:

-

Cell Preparation: Seed A549 (for Influenza) or Vero cells (for DENV2) in two parallel 24-well plates at

cells/well. Incubate at 37°C with 5% -

Viral Adsorption (Plate 1): Infect Plate 1 with the target virus at a Multiplicity of Infection (MOI) of 0.1. Incubate for 1 hour, rocking gently every 15 minutes to ensure uniform viral entry. Leave Plate 2 uninfected.

-

Compound Overlay: Wash both plates with PBS. Overlay the cells with a semisolid medium (1% methylcellulose in DMEM) containing serial dilutions of the synthesized 8-HQ-2-carboxamide (ranging from 0.1

M to 50.0 -

Incubation & Fixation: Incubate for 4–5 days. Fix Plate 1 with 4% formaldehyde and stain with 1% crystal violet to visualize viral plaques.

-

MTT Assay (Plate 2): Add MTT reagent to Plate 2 to assess the metabolic viability of the uninfected, treated cells.

-

Data Synthesis: Count the plaques in Plate 1 to determine the

(concentration reducing plaques by 50%). Read the absorbance of Plate 2 at 570 nm to determine the

Future Perspectives in Drug Development

The 8-hydroxyquinoline-2-carboxamide scaffold is a highly tunable pharmacophore with immense potential. However, its inherent lipophilicity—while excellent for cellular penetration—can result in poor aqueous solubility, a common hurdle in clinical pharmacokinetics. Future drug development strategies must focus on prodrug formulations, such as glucoconjugation at the C-8 hydroxyl group. This modification can temporarily mask the chelating properties during systemic circulation, only to be cleaved by intracellular

References

- Fragment-Based Discovery of 8-Hydroxyquinoline Inhibitors of the HIV-1 Integrase-LEDGF/p75 Interaction - PMC -

- Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC -

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC -

- 8‐Hydroxyquinoline‐2‐Carboxanilides as Antiviral Agents Against Avian Influenza Virus - ResearchG

Sources

- 1. Fragment-Based Discovery of 8-Hydroxyquinoline Inhibitors of the HIV-1 Integrase-LEDGF/p75 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

8-Hydroxyquinoline-2-carboxamide vs 8-hydroxyquinoline-2-carboxylic acid

Topic: Comparative Technical Analysis: 8-Hydroxyquinoline-2-Carboxamide vs. 8-Hydroxyquinoline-2-Carboxylic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Part 1: Executive Summary – The "Switch" Mechanism

In the landscape of metallodrug development, the structural modification from 8-hydroxyquinoline-2-carboxylic acid (8-HQA) to 8-hydroxyquinoline-2-carboxamide represents a fundamental functional switch: from sequestration to transport .

-

8-HQA (The Acid): A potent, hydrophilic tridentate chelator. Its primary biological function, observed in nature (e.g., Spodoptera larvae), is nutritional immunity —sequestering iron or copper in the extracellular space or gut to starve pathogens. Its charged carboxylate group at physiological pH limits passive membrane diffusion.

-

The Carboxamide (The Amide): A lipophilic "Trojan Horse." By masking the anionic carboxylate with a neutral amide, the molecule gains significant membrane permeability. It acts as a metal ionophore , transporting cytotoxic metals (Cu, Zn) into the cell, bypassing regulation and inducing oxidative stress (ROS) or inhibiting metalloenzymes.

This guide analyzes the physicochemical, synthetic, and mechanistic divergences between these two scaffolds, providing a roadmap for their application in therapeutic design.

Part 2: Chemical Architecture & Physicochemical Properties

The core difference lies in the C2-position substituent, which dictates the electronic environment of the chelating pocket and the molecule's solvation profile.

Comparative Physicochemical Profile

| Feature | 8-Hydroxyquinoline-2-Carboxylic Acid (8-HQA) | 8-Hydroxyquinoline-2-Carboxamide |

| Formula | C₁₀H₇NO₃ | C₁₀H₈N₂O₂ |

| MW | 189.17 g/mol | 188.18 g/mol |

| Physiological State (pH 7.4) | Anionic (Carboxylate, COO⁻) | Neutral (Amide, CONH₂) |

| Solubility | High in basic aqueous media; low in organic solvents.[1] | Low in water; High in DMSO, MeOH, lipids. |

| LogP (Lipophilicity) | < 1.0 (Hydrophilic) | ~1.0 – 2.5 (Tunable via N-substitution) |

| Chelation Mode | Tridentate (N, Phenolic O⁻, Carboxyl O⁻) | Bidentate/Tridentate (N, Phenolic O⁻, Amide O) |

| pKa Values | pKa₁ ~3.9 (COOH), pKa₂ ~10.1 (OH) | pKa (OH) ~9.8; Amide H is non-acidic (pKa >15) |

| Primary Utility | Metal Sequestration / Siderophore | Metal Transport / Ionophore |

Structural Logic Diagram

Caption: Structural divergence at the C2 position dictates the solubility and membrane permeability profile.

Part 3: Coordination Chemistry (The Engine)

The therapeutic efficacy of these molecules is governed by their stability constants (

8-HQA: The Thermodynamic Sink

8-HQA forms exceptionally stable complexes due to the tridentate "pincer" effect. The donor atoms are the Pyridine Nitrogen, Phenolate Oxygen, and Carboxylate Oxygen.[2]

-

Geometry: Distorted octahedral (M(L)₂).

-

Stability: Follows the Irving-Williams series (Mn < Fe < Co < Ni < Cu > Zn).[3]

-

Outcome: The high charge density and stability prevent metal release inside the cell; instead, it strips metals from the environment.

The Amide: The Kinetic Transporter

The amide oxygen is a weaker donor than the carboxylate oxygen.

-

Coordination: Typically acts as a tridentate ligand (N, O⁻, O_amide) involving the carbonyl oxygen. However, bulky substituents on the amide nitrogen can twist the bond, forcing a bidentate mode (N, O⁻) similar to 8-hydroxyquinoline (8-HQ) itself.

-

Tunability: The amide nitrogen allows for derivatization (e.g., N-phenyl, N-alkyl). This does not participate in coordination (unless deprotonated to an amidate in specific high-pH conditions) but critically modulates LogP .

-

Outcome: The complex is stable enough to survive the bloodstream but labile enough (or reducible) to release the metal ion upon encountering the reducing environment of the cytosol (e.g., Cu(II)

Cu(I)).

Coordination Geometry Visualization

Caption: Comparison of donor atom sets. The carboxylate (left) provides a hard, anionic anchor, while the amide (right) offers a neutral, weaker interaction facilitating intracellular release.

Part 4: Synthetic Pathways

To access the amide from the acid, direct reaction is often sluggish due to the zwitterionic nature of 8-HQA. Activation is required.

Protocol: Synthesis of 8-Hydroxyquinoline-2-Carboxamides

Method A: Acid Chloride Activation (Standard)

-

Protection: The 8-hydroxyl group must often be protected (e.g., as a benzyl ether or acetate) to prevent side reactions, although some protocols proceed directly with careful control.

-

Activation: React 8-HQA with Thionyl Chloride (

) or Oxalyl Chloride in dry DCM/DMF to generate the acid chloride. -

Coupling: React the acid chloride with the desired amine (R-NH₂) in the presence of a base (TEA or DIPEA).

-

Deprotection: Remove the protecting group (if used) to restore the chelating phenotype.

Method B: Direct Coupling (Modern) Using coupling agents like HATU or EDC/HOBt is effective but requires solubilizing the zwitterionic acid.

-

Solvent: DMF or DMSO is usually required.

-

Stoichiometry: 1.0 eq 8-HQA : 1.1 eq Amine : 1.2 eq Coupling Agent : 2.0 eq Base.

Method C: One-Pot Microwave Synthesis (Green)

-

Reagents: 8-HQA, Amine,

(catalytic/stoichiometric). -

Conditions: Microwave irradiation at 100-120°C for 10-20 mins in Toluene/Chlorobenzene.

-

Yield: Often >80% with minimal purification.

Part 5: Biological Implications & Drug Discovery

The Ionophore "Trojan Horse" Mechanism

The carboxamide derivative is a classic ionophore . It does not kill cancer cells by sequestering essential metals (as 8-HQA might in bacteria); it kills them by overloading them with redox-active metals.

-

Entry: The neutral, lipophilic Ligand-Metal complex (e.g., Cu-L₂) diffuses across the plasma membrane.

-

Dissociation/Redox: Inside the cell, the high concentration of glutathione (GSH) or acidic pH in lysosomes promotes the reduction of Cu(II) to Cu(I) or protonation of the ligand, releasing the metal.

-

Toxicity: Free copper generates Hydroxyl Radicals (•OH) via the Fenton/Haber-Weiss reaction.

-

Targeting: The ligand may also inhibit the proteasome (like Disulfiram) or metalloenzymes.

Pathway Diagram: The "Switch" in Action

Caption: The Ionophore Mechanism. The neutral amide complex permeates the membrane, while the charged acid would remain extracellular.

Part 6: Experimental Protocols

Protocol 1: Synthesis of Copper(II) Complex of 8-Hydroxyquinoline-2-Carboxamide

This protocol creates the active "drug-like" species.

-

Stock Solutions:

-

Ligand: Dissolve 1.0 mmol of 8-hydroxyquinoline-2-carboxamide in 10 mL hot Ethanol (or MeOH).

-

Metal: Dissolve 0.5 mmol of

in 5 mL water.

-

-

Reaction:

-

Add the metal solution dropwise to the ligand solution under stirring.

-

A color change (usually to green/brown) and precipitation will occur immediately.

-

Reflux for 2 hours to ensure thermodynamic equilibration.

-

-

Isolation:

-

Characterization:

-

IR: Look for shifts in the C=O amide stretch (~1650 cm⁻¹) and C-O phenolic stretch (~1100 cm⁻¹).

-

Elemental Analysis: Confirm 1:2 (M:L) stoichiometry.

-

Protocol 2: LogP Determination (Shake-Flask Method)

Essential for validating the "Amide" advantage.

-

Phases: Octanol (saturated with water) and Phosphate Buffer pH 7.4 (saturated with octanol).

-

Procedure:

-

Dissolve compound in the Octanol phase.

-

Add equal volume of Buffer phase.

-

Shake for 24 hours at 25°C.

-

Centrifuge to separate phases.

-

-

Analysis: Measure concentration in both phases using UV-Vis (absorbance at ~250 nm).

-

Calculation:

.-

Target: 8-HQA will be < 0 (aqueous phase). Amide should be > 1.0 (organic phase).

-

References

-

Stability Constants of 8-HQA: Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution. ACS Omega. Link

-

Synthesis of Amides: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Link

-

Anticancer Mechanism: Copper 8-hydroxyquinoline-2-carboxaldehyde-thiosemicarbazide complex (CuHQTS) ... anticancer activity. NIH/PubMed. Link

-

Crystal Structure & Coordination: Molecular designing, crystal structure determination ... of copper(II) complexes bearing 8-hydroxyquinoline derivatives. PMC. Link

-

Siderophore Role: Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, an iron chelator from the gut of the lepidopteran Spodoptera littoralis. RSC. Link

Sources

- 1. 8-Hydroxyquinoline-2-carboxamide | C10H8N2O2 | CID 2831986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. repository.uncw.edu [repository.uncw.edu]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Molecular designing, crystal structure determination and in silico screening of copper(II) complexes bearing 8-hydroxyquinoline derivatives as anti-COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of 8-Hydroxyquinoline-2-Carboxamide Metal Complexes

This guide provides an in-depth technical analysis of the thermodynamic stability of 8-hydroxyquinoline-2-carboxamide metal complexes.[1] It is designed for researchers and drug development professionals, focusing on the structural determinants of stability, experimental quantification, and biological implications.

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal inorganic chemistry, renowned for its bidentate (

This guide analyzes the thermodynamic stability constants (

Structural Chemistry & Coordination Modes[3][4][5][6]

Ligand Architecture

The 8-hydroxyquinoline-2-carboxamide ligand (often abbreviated as 8-HQA-amide ) possesses three potential donor atoms:

-

Phenolic Oxygen (

): Deprotonates to form a hard, anionic donor (phenolate).[1][2] -

Quinoline Nitrogen (

): A borderline soft neutral donor.[1][2] -

Amide Oxygen (

): A hard, neutral donor (carbonyl oxygen).[1][2]

The Tridentate Chelate Effect

Unlike the parent 8-HQ which forms a single five-membered ring, the 2-carboxamide derivative forms two fused five-membered chelate rings upon coordination.[1] This "pincer-like" geometry significantly increases the entropy-driven stability of the complex (the Chelate Effect).[1][2]

-

Primary Mode: The metal ion is coordinated by the

, the deprotonated -

Stoichiometry:

Figure 1: Formation of the tridentate complex.[1][2] The ligand undergoes deprotonation at the phenolic site and coordinates via N, O-, and the amide O.[1]

Thermodynamic Parameters & Stability Trends

Stability Constants ( )

The thermodynamic stability is quantified by the cumulative stability constant

For 8-hydroxyquinoline-2-carboxamide derivatives, the stability follows the Irving-Williams Series for high-spin divalent ions:

Comparative Stability Data (Approximate Ranges)

While specific values depend on solvent and ionic strength, the following trends are established based on the closely related 8-hydroxyquinoline-2-carboxylic acid (8-HQA) and amide derivatives [1, 2].

| Metal Ion | Thermodynamic Signature | ||

| Cu(II) | ~12.0 - 13.5 | ~22.0 - 24.0 | Jahn-Teller distortion enhances stability; often square planar or distorted octahedral.[1][2] |

| Zn(II) | ~9.0 - 10.5 | ~17.0 - 19.0 | No ligand field stabilization energy (LFSE); strictly electrostatic/covalent driven.[1][2] |

| Ni(II) | ~10.0 - 11.5 | ~19.0 - 21.0 | High LFSE; typically octahedral geometry.[1][2] |

| Ln(III) | ~7.0 - 9.0 | ~14.0 - 16.0 | Hard-hard interaction dominance; high coordination numbers (8-10).[1][2] |

Note: The amide derivatives generally show slightly lower stability constants than the corresponding carboxylic acids (anionic O- donor vs. neutral O=C donor) but exhibit superior cell permeability due to neutrality.[1][2]

Enthalpy ( ) and Entropy ( )[1][3]

- (Exothermic): Bond formation between the metal and the donor atoms (N, O) is energetically favorable.[1][2]

- (Favorable): The chelate effect releases solvent molecules from the metal's hydration shell.[2] The rigid quinoline backbone pre-organizes the donor atoms, minimizing the entropic penalty of binding [3].

Experimental Methodologies

Accurate determination of stability constants for these complexes is challenging due to their high stability (low free metal concentration) and low aqueous solubility of the neutral

Potentiometric Titration (Glass Electrode)

This is the standard method for determining protonation constants (

Protocol:

-

Setup: Thermostated vessel (25.0 ± 0.1 °C) with inert gas (

/Ar) purging to remove -

Solution: Prepare ligand solution (

M) in defined ionic strength media (e.g., 0.1 M -

Titration: Titrate with standardized carbonate-free

or -

Data Analysis: Use software like HYPERQUAD or PEST to fit the pH vs. volume data.[2]

-

Limitation: If the complex precipitates (common for neutral Cu/Zn amides) or if

is very high (>20), potentiometry may fail.[1][2]

UV-Vis Spectrophotometric Titration

Preferred for systems with low solubility or very high stability constants.[1]

Protocol:

-

Preparation: Prepare a series of solutions with constant metal concentration and varying ligand ratios (or vice versa).

-

Solvent: Use a mixed solvent system (e.g., Water/DMSO 80:20) if solubility is an issue, correcting for the dielectric constant change.

-

Measurement: Record absorption spectra (200–800 nm). The 8-HQ chromophore undergoes significant bathochromic shifts upon metal binding.[1]

-

Analysis: Use HypSpec or similar software to deconvolute the spectra and calculate equilibrium constants.[2]

Figure 2: Decision matrix for selecting the appropriate thermodynamic characterization method.

Biological Implications & Applications[7][8]

Metallodrug Design (Anticancer & Neuroprotection)

The thermodynamic stability of 8-hydroxyquinoline-2-carboxamide complexes is tuned to be "conditionally stable." [1]

-

Transmetallation: The complex must be stable enough to reach the target tissue but labile enough to release the metal (or sequester a metal) in the specific microenvironment (e.g., acidic tumor microenvironment).[2]

-

Lipophilicity: The carboxamide group allows for derivatization (e.g., with alkyl or aryl amines) to tune

, facilitating blood-brain barrier crossing for Alzheimer's therapies (targeting Cu/Zn dyshomeostasis) [4].[1][2]

Lanthanide Sensitization

The high thermodynamic stability (

References

-

Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations. ACS Omega. (2025).[1][2] Detailed stability constants for the carboxylic acid analog. [1][2]

-

Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron. New Journal of Chemistry. (2014). Analysis of Fe(II)/Fe(III) binding thermodynamics.

-

A thermodynamic and crystallographic study of complexes of the highly preorganized ligand 8-hydroxyquinoline-2-carboxylic acid. Inorganica Chimica Acta. (2008). Structural basis for the chelate effect in this scaffold.[2][3] [1][2]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. (2021). Review of biological applications and structural modifications.[2][4][5]

-

Recent Highlights in the use of Lanthanide-directed Synthesis. Australian Journal of Chemistry. (2011). Discussion of 8-hydroxyquinoline-2-carboxamide in supramolecular helicates. [1][2]

Sources

Unlocking the Luminescent Potential: A Technical Guide to the Fluorescence Properties of 8-Hydroxyquinoline-2-Carboxamide Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 8-hydroxyquinoline (8-HQ) are renowned for their versatile applications, particularly as fluorescent chemosensors for metal ions and as valuable scaffolds in medicinal chemistry.[1][2][3][4] This in-depth technical guide focuses on a specific, yet highly significant, class of these derivatives: 8-hydroxyquinoline-2-carboxamides. We will explore the fundamental principles governing their fluorescence, the synthetic strategies for their creation, and the critical factors that modulate their photophysical properties. This guide is designed to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of these remarkable ligands.

The 8-Hydroxyquinoline Core: A Foundation for Fluorescence

The 8-hydroxyquinoline (8-HQ) scaffold is a bicyclic aromatic compound composed of a pyridine ring fused to a phenol ring.[1][2][3] This unique structure endows it with intrinsic chelating capabilities, allowing it to form stable complexes with a wide array of metal ions.[1][2][3] While 8-HQ itself is weakly fluorescent, this property is dramatically enhanced upon chelation with metal ions.[1][2][3] This "turn-on" fluorescence is a cornerstone of its application as a sensor. The phenomenon is largely attributed to the inhibition of an excited-state intramolecular proton transfer (ESIPT) process that typically quenches the fluorescence of the free ligand.[5][6][7][8][9]

The fluorescence of 8-HQ and its derivatives is also highly sensitive to the surrounding environment, including solvent polarity and concentration.[10] Studies have shown that in various solvents, 8-HQ can exhibit dual fluorescence, indicating the presence of multiple emitting species in equilibrium.[10] This sensitivity, while complex, provides a rich landscape for tuning the photophysical properties of its derivatives.

The Significance of the 2-Carboxamide Moiety

The introduction of a carboxamide group at the 2-position of the 8-hydroxyquinoline ring system significantly expands the functionality and versatility of the parent molecule. This modification allows for the facile introduction of a diverse range of substituents, enabling fine-tuning of the ligand's electronic and steric properties. This, in turn, provides a powerful handle for modulating its fluorescence characteristics, metal ion selectivity, and biological activity.

The synthesis of these carboxamide derivatives is often achieved through the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with a variety of substituted anilines or other primary amines.[11] Microwave-assisted synthesis has also been effectively employed to generate libraries of these compounds.[12]

Unraveling the Fluorescence Mechanism: Key Influencing Factors

The fluorescence properties of 8-hydroxyquinoline-2-carboxamide ligands are a delicate interplay of several factors. A thorough understanding of these is crucial for the rational design of ligands with desired photophysical characteristics.

Excited-State Intramolecular Proton Transfer (ESIPT)

As with the parent 8-HQ, ESIPT is a primary determinant of the fluorescence behavior of its 2-carboxamide derivatives. In the ground state, an intramolecular hydrogen bond exists between the hydroxyl group at the 8-position and the nitrogen atom of the quinoline ring. Upon photoexcitation, the proton can transfer from the hydroxyl group to the nitrogen, leading to a non-fluorescent tautomeric form.[5][6][8]

The carboxamide group at the 2-position can influence the efficiency of this process. The electronic nature of the substituents on the amide nitrogen can alter the acidity of the phenolic proton and the basicity of the quinoline nitrogen, thereby modulating the driving force for ESIPT.

Metal Ion Chelation: The "Turn-On" Switch

The chelation of a metal ion by the 8-hydroxyquinoline-2-carboxamide ligand is a powerful mechanism for enhancing fluorescence. The metal ion typically coordinates to the nitrogen of the quinoline ring and the deprotonated oxygen of the hydroxyl group.[13] This coordination effectively blocks the ESIPT pathway, leading to a significant increase in fluorescence intensity.[7][13] This "chelation-enhanced fluorescence" (CHEF) effect is the basis for the application of these ligands as highly sensitive and selective fluorescent sensors for various metal ions, including Zn²⁺, Al³⁺, and Cu²⁺.[4][14][15]

The nature of the metal ion itself also plays a critical role. Different metal ions can induce varying degrees of fluorescence enhancement and shifts in the emission wavelength, allowing for the development of sensors that can discriminate between different metal species.[16]

Solvent Effects and Environmental Sensitivity

The photophysical properties of 8-hydroxyquinoline-2-carboxamides are profoundly influenced by the solvent environment.[10] The polarity, viscosity, and hydrogen-bonding capacity of the solvent can affect the stability of the ground and excited states, as well as the efficiency of non-radiative decay pathways. For instance, polar aprotic solvents have been observed to lead to higher fluorescence quantum yields for 8-HQ.[10]

Substituent Effects on the Carboxamide

The chemical nature of the substituent attached to the amide nitrogen provides a versatile tool for fine-tuning the fluorescence properties. Electron-donating or electron-withdrawing groups can alter the electron density of the quinoline ring system, thereby influencing the energy of the electronic transitions and, consequently, the absorption and emission wavelengths. Furthermore, bulky substituents can introduce steric hindrance that may affect the planarity of the molecule and its ability to aggregate, which in turn can impact its fluorescence.

Synthetic Strategies and Methodologies

The synthesis of 8-hydroxyquinoline-2-carboxamide ligands is a well-established area of organic chemistry. The following section outlines a general and reliable protocol for their preparation.

General Synthetic Protocol

A common and effective method for the synthesis of 8-hydroxyquinoline-2-carboxamides involves the coupling of 8-hydroxyquinoline-2-carboxylic acid with a desired primary amine.

Step-by-step Methodology:

-

Activation of the Carboxylic Acid: 8-hydroxyquinoline-2-carboxylic acid is first converted to a more reactive species, such as an acid chloride or an activated ester. This can be achieved using standard reagents like thionyl chloride or a carbodiimide coupling agent (e.g., EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).

-

Amide Bond Formation: The activated carboxylic acid derivative is then reacted with the chosen primary amine in an appropriate aprotic solvent, such as dichloromethane or dimethylformamide (DMF), often in the presence of a non-nucleophilic base like triethylamine to neutralize any acid generated during the reaction.

-

Reaction Monitoring and Work-up: The progress of the reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove unreacted starting materials and byproducts.

-

Purification: The crude product is then purified, most commonly by column chromatography on silica gel or by recrystallization, to yield the pure 8-hydroxyquinoline-2-carboxamide ligand.

Diagram of Synthetic Workflow:

Caption: General workflow for the synthesis of 8-hydroxyquinoline-2-carboxamides.

Applications in Research and Drug Development

The unique fluorescence properties of 8-hydroxyquinoline-2-carboxamide ligands make them invaluable tools in various scientific disciplines.

Fluorescent Chemosensors for Metal Ions

As previously discussed, the most prominent application of these ligands is in the development of fluorescent sensors for the detection and quantification of metal ions.[4] Their high sensitivity, selectivity, and the "turn-on" fluorescence response upon metal binding make them ideal for applications in environmental monitoring, biological imaging, and clinical diagnostics.[2][3] For example, specific derivatives have been designed for the selective detection of biologically important metal ions like Zn²⁺ and Mg²⁺ in living cells.[14][17]

Probes for Biological Imaging

The ability of these ligands to exhibit enhanced fluorescence in specific environments or upon binding to target molecules makes them promising candidates for use as fluorescent probes in cellular and in vivo imaging. By conjugating them to biomolecules or designing them to respond to specific cellular events, researchers can visualize and study complex biological processes with high spatial and temporal resolution.

Scaffolds for Drug Discovery

The 8-hydroxyquinoline core is a well-established pharmacophore found in a number of therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2][11] The 2-carboxamide functionality provides a convenient point for chemical modification to optimize the pharmacokinetic and pharmacodynamic properties of potential drug candidates. The inherent fluorescence of these compounds can also be leveraged for mechanism-of-action studies and for tracking their distribution within biological systems.

Experimental Protocols: A Practical Guide

To facilitate the practical application of the concepts discussed, this section provides a detailed protocol for a key experiment: the fluorometric titration of an 8-hydroxyquinoline-2-carboxamide ligand with a metal ion.

Protocol: Fluorometric Titration for Metal Ion Binding

This protocol describes a general method to determine the binding affinity and stoichiometry of an 8-hydroxyquinoline-2-carboxamide ligand with a specific metal ion.

Materials:

-

8-hydroxyquinoline-2-carboxamide ligand stock solution (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).

-

Metal ion stock solution (e.g., 10 mM of a metal salt like ZnCl₂ or Al(NO₃)₃ in the same solvent or a compatible buffer).

-

High-purity solvent or buffer for dilutions.

-

Fluorometer with excitation and emission monochromators.

-

Quartz cuvettes.

Procedure:

-

Preparation of the Ligand Solution: Prepare a dilute solution of the ligand (e.g., 10 µM) in the chosen solvent or buffer by diluting the stock solution.

-

Initial Fluorescence Measurement: Transfer the ligand solution to a quartz cuvette and record its fluorescence emission spectrum by exciting at its absorption maximum (λ_ex).

-

Titration with Metal Ion: Add small, incremental aliquots of the metal ion stock solution to the cuvette containing the ligand solution. After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

-

Fluorescence Measurements: After each addition of the metal ion, record the fluorescence emission spectrum.

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum (λ_em) as a function of the molar ratio of [Metal Ion]/[Ligand].

-

The resulting titration curve can be used to determine the binding stoichiometry (e.g., using a Job's plot) and the binding constant (K_a) by fitting the data to an appropriate binding model.

-

Diagram of Titration Workflow:

Caption: Workflow for fluorometric titration of a ligand with a metal ion.

Conclusion and Future Perspectives

8-Hydroxyquinoline-2-carboxamide ligands represent a versatile and powerful class of fluorescent molecules with significant potential across various scientific disciplines. Their tunable photophysical properties, coupled with their ability to act as sensitive chemosensors and their relevance as scaffolds in drug discovery, ensure their continued importance in both fundamental and applied research. Future advancements in this field will likely focus on the development of ligands with even greater sensitivity and selectivity, the exploration of novel applications in complex biological systems, and the integration of these fluorescent probes into advanced imaging and diagnostic platforms.

References

- Naik, D. B., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43(10), 743-748.

- Jansa, J., et al. (2018). Synthesis of ring-substituted 8-hydroxyquinoline-2-carboxanilides. Molecules, 23(9), 2323.

- Gong, Y., et al. (2020). Excited state proton transfer in the triplet state of 8-hydroxy-5-nitroquinoline: a transient absorption and time-resolved resonance Raman spectroscopic study. Physical Chemistry Chemical Physics, 22(38), 21959-21967.

- Bardez, E., et al. (1997). Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects. The Journal of Physical Chemistry B, 101(39), 7786-7794.

- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4), 1-13.

- BenchChem. (n.d.). Application Notes and Protocols for Metal Ion Detection Using 8-Hydroxyquinoline-2-carbaldehyde.

- Al-Trawneh, S. A., & Taha, M. O. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6296.

- Sarkar, A., & Guria, M. K. (2025). How does the intramolecular proton transfer change on the partial change of the saturation characteristics in 8-hydroxyquinoline? A detailed computational study. Journal of Molecular Modeling, 31(1), 1.

- Al-Hamdani, A. A. S., et al. (2015). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. International Journal of Molecular Sciences, 16(2), 4256-4272.

- Sarkar, A., & Guria, M. K. (2025). How does the intramolecular proton transfer change on the partial change of the saturation characteristics in 8-hydroxyquinoline? A detailed computational study. Journal of Molecular Modeling, 31(1), 1.

- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4), 1-13.

- Demas, J. N., & Addington, J. W. (2004). Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors. Inorganic Chemistry, 43(13), 3962-3964.

- Ghosh, K., et al. (2015). Design, synthesis and photophysical properties of 8-hydroxyquinoline-functionalized tripodal molecular switch as a highly selective sequential pH sensor in aqueous solution. RSC Advances, 5(10), 7247-7256.

- Paetz, C., et al. (2017). Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, an iron chelator from the gut of the lepidopteran Spodoptera littoralis. Organic & Biomolecular Chemistry, 15(43), 9165-9174.

- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-13.

- Hancock, R. D., et al. (2005). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Inorganica Chimica Acta, 358(11), 3146-3154.

- Farruggia, G., et al. (2006). 8-hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. Journal of the American Chemical Society, 128(1), 344-350.

- Al-Suwaidan, I. A., et al. (2022). Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. Arabian Journal of Chemistry, 15(1), 103522.

- Sigma-Aldrich. (n.d.). 8-Hydroxy-2-quinolinecarboxylic acid.

- Kumar, M., et al. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Chemistry–A European Journal, 26(69), 16298-16335.

- Li, Y., et al. (2021). Theoretical and experimental studies on the fluorescence properties of aluminum(III), cadmium(II), zinc(II), and copper(II) complexes of substituted 8-hydroxyquinoline. Journal of Molecular Structure, 1225, 129112.

- Naik, D. B., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43(10), 743-748.

- Li, Y., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 7(21), 17947-17955.

- Wang, Y., et al. (2023). 8-Hydroxyquinoline-2-carboxaldehyde as novel dual-functional probe for recognition of Zn2+ and Cu2+. SSRN.

- Sigma-Aldrich. (n.d.). 8-Hydroxy-2-quinolinecarboxaldehyde.

Sources

- 1. rroij.com [rroij.com]

- 2. rroij.com [rroij.com]

- 3. scispace.com [scispace.com]

- 4. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. How does the intramolecular proton transfer change on the partial change of the saturation characteristics in 8-hydroxyquinoline? A detailed computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. papers.ssrn.com [papers.ssrn.com]

- 16. researchgate.net [researchgate.net]

- 17. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship (SAR) of Quinoline-2-Carboxamides

This guide details the structure-activity relationships (SAR) of quinoline-2-carboxamides , a privileged scaffold in medicinal chemistry distinct from its isomer, the quinoline-3-carboxamide (often associated with CB2 modulation).

This technical whitepaper focuses on two verified high-impact therapeutic applications: TSPO (Translocator Protein) radioligands for neuroinflammation imaging and Antitubercular agents targeting mycobacterial cell wall synthesis.

Technical Whitepaper | Version 1.0

Executive Summary: The Scaffold Architecture

The quinoline-2-carboxamide core consists of a bicyclic aromatic quinoline ring with a carboxamide moiety at the C2 position. Unlike the 4-oxo-quinoline-3-carboxamide scaffold (common in cannabinoid research), the 2-carboxamide lacks the C4 carbonyl, resulting in a fully aromatic, planar system often utilized to intercalate DNA or bind hydrophobic pockets in enzymes like DprE1 or the TSPO mitochondrial protein.

General Numbering & Core Structure

The biological activity is strictly governed by substitutions at three vectors:

-

The Amide Nitrogen (

): Controls lipophilicity and steric fit. -

The C3/C4 Positions: Critical for locking conformation and filling hydrophobic pockets.

-

The Benzenoid Ring (C5-C8): Modulates electronic properties and metabolic stability.

Primary Therapeutic Application: TSPO Ligands (Neuroinflammation)

The Translocator Protein (18 kDa), formerly the peripheral benzodiazepine receptor, is a biomarker for glial activation in neurodegenerative diseases. Quinoline-2-carboxamides have emerged as "Second Generation" ligands, overcoming the limitations of the classic isoquinoline congener, PK11195.

The "LW223" Class SAR

Research into radiotracers like [¹⁸F]LW223 has established a tight SAR for high-affinity binding (

Vector A: The C4-Phenyl Interaction (Critical)

-

Requirement: A phenyl group at position C4 is essential.

-

Mechanism: The C4-phenyl ring twists out of the quinoline plane, creating a "propeller" shape that perfectly complements the TSPO hydrophobic cleft. Removal of this group abolishes nanomolar affinity.

Vector B: The C3-Substituent (The "Anchor")

-

Alkyl vs. Functionalized: A simple methyl group at C3 confers activity. However, functionalization is required for radiolabeling.

-

Halogenation:

-

3-Fluoromethyl (

): Retains high affinity ( -

3-Iodomethyl: Tolerated but increases lipophilicity significantly.

-

3-Hydroxymethyl: Reduces affinity due to polarity; serves as the synthetic precursor.

-

Vector C: The Amide Nitrogen (Stereoselectivity)

-

Bulky Aliphatic Amines: N-sec-butyl or N-diethyl groups are preferred over simple methyls.

-

Chirality Rule: The stereochemistry of the N-sec-butyl group is a decisive switch.

TSPO SAR Visualization

Caption: SAR map of TSPO ligands highlighting the critical C4-phenyl "propeller" motif and stereochemical requirements at the amide nitrogen.

Secondary Therapeutic Application: Antitubercular Agents